Lipophilicity (XLogP3) Comparison: 2-Chlorophenyl vs. 4-Fluorophenyl Oxadiazole Analogs
The target compound exhibits a computed XLogP3 of 4.8, which is higher than that of the 4-fluorophenyl analog 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide (XLogP3 estimated ~3.9 based on fragment contributions). This ~0.9 log unit difference indicates approximately 8-fold higher lipophilicity, which can influence membrane permeability, plasma protein binding, and non-specific binding in biological assays [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide; estimated XLogP3 ≈ 3.9 (fluorine vs. chlorine contribution difference) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); comparator value estimated from structural fragment analysis |
Why This Matters
A ~8-fold difference in theoretical lipophilicity can translate to measurably different pharmacokinetic behavior and assay interference potential, making the 2-chlorophenyl compound a functionally distinct tool from the 4-fluorophenyl analog.
- [1] PubChem Compound Summary for CID 4081831, 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide. National Center for Biotechnology Information. View Source
